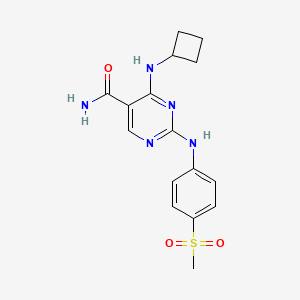
4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclobutylamino group: This step may involve nucleophilic substitution reactions.
Attachment of the 4-methylsulfonylanilino group: This can be done through coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
Formation of the carboxamide group: This step may involve amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced analogs.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of an enzyme.
Modulating receptor function: By acting as an agonist or antagonist.
Interfering with protein-protein interactions: By binding to specific protein domains.
相似化合物的比较
Similar Compounds
4-(cyclobutylamino)-2-(4-methylanilino)pyrimidine-5-carboxamide: Lacks the sulfonyl group.
4-(cyclobutylamino)-2-(4-chloroanilino)pyrimidine-5-carboxamide: Contains a chloro group instead of a methylsulfonyl group.
4-(cyclobutylamino)-2-(4-nitroanilino)pyrimidine-5-carboxamide: Contains a nitro group instead of a methylsulfonyl group.
Uniqueness
The presence of the 4-methylsulfonylanilino group in 4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide may confer unique properties, such as increased solubility, enhanced biological activity, or improved pharmacokinetic profile.
属性
分子式 |
C16H19N5O3S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
4-(cyclobutylamino)-2-(4-methylsulfonylanilino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C16H19N5O3S/c1-25(23,24)12-7-5-11(6-8-12)20-16-18-9-13(14(17)22)15(21-16)19-10-3-2-4-10/h5-10H,2-4H2,1H3,(H2,17,22)(H2,18,19,20,21) |
InChI 键 |
TUWUHYAHQFSQIB-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3CCC3)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















